N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a complex organic compound that features a benzothiazole moiety linked to a phenyl ring, which is further connected to an acetamide group substituted with an ethoxyphenyl group
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target the same organism.
Mode of Action
tuberculosis , indicating that this compound may also act through a similar mechanism.
Biochemical Pathways
tuberculosis , suggesting that this compound may also affect similar pathways.
Pharmacokinetics
A favorable pharmacokinetic profile was shown for synthesized benzothiazole derivatives , suggesting that this compound may also have similar properties.
Result of Action
tuberculosis , suggesting that this compound may also have similar effects.
Action Environment
The synthesis of benzothiazole derivatives was achieved under various conditions , suggesting that this compound may also be influenced by similar factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method starts with the formation of the benzothiazole ring through the cyclization of 2-aminothiophenol with a suitable aldehyde. This intermediate is then subjected to a coupling reaction with a halogenated phenyl acetamide derivative under basic conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, strong bases like sodium hydride (NaH)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
- N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenyl)acetamide
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H20N2O2S, with a molecular weight of 388.5 g/mol. The compound belongs to the benzothiazole family, which is known for its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds related to benzothiazole exhibit antimicrobial properties. A study synthesized various benzothiazole derivatives and evaluated their antimicrobial activity against several bacterial and fungal strains. Notably, compounds showed significant potency, with Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Compound | MIC (μmol/mL) | MBC (μmol/mL) | Target Pathogens |
---|---|---|---|
4d | 10.7 - 21.4 | 21.4 - 40.2 | Bacterial & Fungal |
4p | Varies | Varies | Fungal |
3h | Varies | Varies | Fungal |
Anticancer Activity
The compound's anticancer potential has also been investigated. Research focusing on structure-activity relationships (SAR) of benzothiazole derivatives revealed that certain modifications enhance cytotoxic effects against cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes critical in disease pathways:
- DprE1 Protein : This protein is essential for the survival of Mycobacterium tuberculosis. The compound interacts with DprE1, leading to its inhibition and subsequent antibacterial effects.
- Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) : Dual inhibitors targeting both sEH and FAAH have shown promise in alleviating pain and inflammation . The compound's structural analogs have demonstrated low nanomolar inhibition potencies for these enzymes.
Table 2: Enzyme Inhibition Potency
Enzyme | IC50 (nM) | Effect |
---|---|---|
DprE1 | Not specified | Antibacterial |
sEH | 7 | Anti-inflammatory |
FAAH | 9.6 | Pain relief |
Case Studies
A series of case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Antimicrobial Efficacy : A study conducted on various benzothiazole derivatives demonstrated their effectiveness against resistant strains of bacteria, showing potential for development into therapeutic agents for infections caused by multidrug-resistant organisms .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines indicated that certain modifications to the benzothiazole structure led to enhanced cytotoxicity, suggesting that further research could lead to novel cancer therapies .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c1-2-27-17-13-11-16(12-14-17)15-22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)28-23/h3-14H,2,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMJJWPBAGRXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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